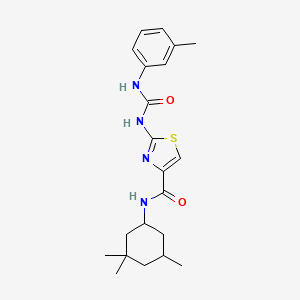

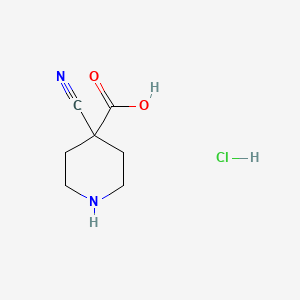

![molecular formula C17H12F3N3OS2 B2936417 Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034286-93-4](/img/structure/B2936417.png)

Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C17H12F3N3OS2 and its molecular weight is 395.42. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comprehensive Analysis of Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone Applications

Photovoltaics: Benzo[c][1,2,5]thiadiazole derivatives are extensively researched for their application in photovoltaic devices due to their electron-deficient nature and ability to act as strong acceptors in donor-acceptor systems. The compound could be utilized to enhance the efficiency of organic solar cells by improving charge separation and transport .

Fluorescent Sensors: The unique electronic structure of benzo[c][1,2,5]thiadiazole makes it an excellent candidate for fluorescent sensor development . It can be used to detect environmental pollutants or changes in biological systems by altering its fluorescence in response to specific stimuli .

Organophotocatalysis: As potential visible-light organophotocatalysts , benzo[c][1,2,5]thiadiazole-based compounds can be used to catalyze a variety of chemical reactions. This application is particularly valuable in green chemistry, where light can be used as a clean energy source for catalysis .

Kinase Inhibition: Compounds containing the benzo[c][1,2,5]thiadiazole moiety have been identified as potent PFKFB3 kinase inhibitors . This application is significant in the field of cancer research, as PFKFB3 kinase plays a role in the regulation of glycolysis and is a target for anticancer drugs .

Organic Electronics: The compound’s ability to facilitate electron transfer makes it suitable for use in organic electronics , such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its incorporation into electronic devices could lead to improved performance and stability .

Anticancer Activity: The structural features of benzo[c][1,2,5]thiadiazole compounds, including the one , allow for the development of new therapeutic agents with promising anticancer activity . By linking functional groups that target cancer cells, these compounds can be designed to selectively inhibit tumor growth .

Conjugated Polymers: Benzo[c][1,2,5]thiadiazole is used as an acceptor unit in the design of conjugated polymers with low band gaps. These polymers have applications in optoelectronics, including photodetectors and transistors, due to their favorable electronic properties .

Chemical Synthesis: This compound can serve as a reactant in various chemical synthesis processes, such as the methylation reaction to synthesize derivatives or in borylation and Suzuki coupling reactions. These synthetic routes are crucial for creating complex molecules for further research and development .

Mechanism of Action

Target of action

Similar compounds, such as benzothiadiazole derivatives, have been reported to inhibit pfkfb3 kinase .

Mode of action

Benzothiadiazole derivatives have been used in the synthesis of various photovoltaic materials .

Biochemical pathways

Benzothiadiazole derivatives have been used in the miyaura borylation and suzuki coupling reactions .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-4-1-10(2-5-12)16-23(7-8-25-16)15(24)11-3-6-13-14(9-11)22-26-21-13/h1-6,9,16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZXJFAVMOUZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2936338.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)

![N-(2-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2936342.png)

![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2936343.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2936346.png)

![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)

![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)